molecular formula C16H9BrN4O3 B15013512 (2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile

Cat. No.: B15013512
M. Wt: 385.17 g/mol
InChI Key: OKEIXCLCNJQFOO-BJMVGYQFSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Bromination and Nitration: The phenyl ring can be selectively brominated and nitrated using bromine and nitric acid, respectively.

    Coupling Reaction: The final step involves coupling the benzodiazole derivative with the brominated and nitrated phenyl compound under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can lead to the formation of a quinone derivative.

    Reduction: Reduction of the nitro group results in the corresponding amine.

    Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound could be a candidate for drug development due to its potential biological activities.

Industry

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE: Similar structure but without the bromine atom.

    (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)PROP-2-ENENITRILE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of both the bromine and nitro groups in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(5-BROMO-2-HYDROXY-3-NITROPHENYL)PROP-2-ENENITRILE may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H9BrN4O3

Molecular Weight

385.17 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H9BrN4O3/c17-11-6-9(15(22)14(7-11)21(23)24)5-10(8-18)16-19-12-3-1-2-4-13(12)20-16/h1-7,22H,(H,19,20)/b10-5+

InChI Key

OKEIXCLCNJQFOO-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)C#N

Origin of Product

United States

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